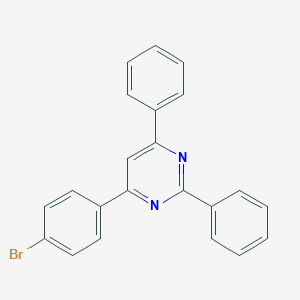
4-(4-Bromophenyl)-2,6-diphenylpyrimidine
Cat. No. B420742
M. Wt: 387.3g/mol
InChI Key: GHDBFGUOBVYEOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08217570B2
Procedure details


4-Bromoacetophenone 19.9 g (100 mmol) and benzaldehyde 10.6 g (100 mmol) were mixed and, the system was substituted with argon. Next, 200 mL of ethanol and 10 MeI of a 1N sodium methoxide/methanol solution were added thereto and stirred at room temperature for 5 hours. Thereafter, the solution was heated on an oil bath of 70° C. to carry out reaction for further 4 hours while refluxing ethanol. Then, benzamidine hydrochloride 9.40 g (60 mmol) and sodium hydroxide 8.00 g (200 mmol) were added thereto and heated on the oil bath of 70° to carry out reaction for 5 hours. After finishing the Reactions the deposit was separated by filtering and refined by silica gel chromatography to obtain 13.6 g (yield: 35%) of 4-(4-bromophenyl)-2,6-diphenylpyrimidine.


Name
benzamidine hydrochloride
Quantity
9.4 g
Type
reactant
Reaction Step Two




Name
sodium methoxide methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four


Yield
35%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]([C:4]1[CH:9]=[CH:8][C:7]([Br:10])=[CH:6][CH:5]=1)=O.[CH:11](=O)[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.CI.C[O-].[Na+].CO.Cl.[C:27]([NH2:35])(=[NH:34])[C:28]1[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=1.[OH-].[Na+]>C(O)C>[Br:10][C:7]1[CH:8]=[CH:9][C:4]([C:2]2[CH:1]=[C:11]([C:12]3[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=3)[N:35]=[C:27]([C:28]3[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=3)[N:34]=2)=[CH:5][CH:6]=1 |f:3.4.5,6.7,8.9|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
19.9 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)C1=CC=C(C=C1)Br
|
|
Name
|
|
|
Quantity
|
10.6 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)=O
|
Step Two
|
Name
|
benzamidine hydrochloride
|
|
Quantity
|
9.4 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.C(C1=CC=CC=C1)(=N)N
|
|
Name
|
|
|
Quantity
|
8 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred at room temperature for 5 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Thereafter, the solution was heated on an oil bath of 70° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
reaction for further 4 hours
|
|
Duration
|
4 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated on the oil bath of 70°
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
reaction for 5 hours
|
|
Duration
|
5 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was separated
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
by filtering
|
Outcomes


Product
Details
Reaction Time |
5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=CC=C(C=C1)C1=NC(=NC(=C1)C1=CC=CC=C1)C1=CC=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 13.6 g | |
| YIELD: PERCENTYIELD | 35% | |
| YIELD: CALCULATEDPERCENTYIELD | 58.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
